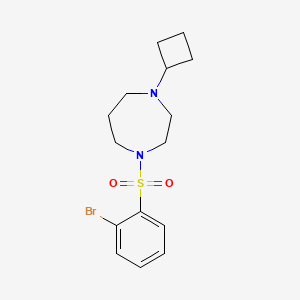

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

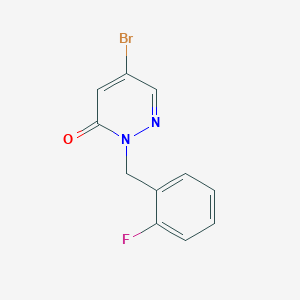

The compound “1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a cyclobutyl group, which is a four-membered carbon ring, attached to it. The compound also features a sulfonyl group attached to a bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom on the phenyl ring could potentially be substituted in a reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the diazepane ring could influence its boiling point, solubility, and stability .Scientific Research Applications

Synthesis Techniques and Chemical Properties

The scientific research applications of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane mainly revolve around its synthesis and the exploration of its chemical properties. A study by Banfi et al. (2007) describes a two-step approach to synthesize diazepane systems, highlighting the Ugi multicomponent reaction followed by an SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, indicating a potential pathway for synthesizing related compounds (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). Additionally, Heo et al. (2020) explored the synthesis of 1,4-diazepines using a thermal aza-[5 + 2] cycloaddition reaction, which leads to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).

Biological Activity and Medicinal Chemistry

In the field of medicinal chemistry, the synthesis and biological activity of novel 1H-1,4-diazepines containing the benzene sulfonyl piperazine moiety have been investigated. Saingar et al. (2011) synthesized biologically active 1H-1,4-diazepines and screened them for antimicrobial, antifungal, and anthelmintic activity, showing the potential medical applications of these compounds (Saingar, Kumar, & Joshi, 2011).

Advanced Chemical Reactions and Catalysts

Advanced chemical reactions and the development of catalysts also feature prominently in the research applications of 1,4-diazepane derivatives. Moosavi-Zare et al. (2016) introduced a novel nanostructured heterogeneous catalyst, namely silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride, for the efficient synthesis of spiropyrans (Moosavi‐Zare, Zolfigol, Noroozizadeh, Salehi-Moratab, & Zarei, 2016). Similarly, Nalikezhathu et al. (2023) reported the synthesis of 1,4-diazacycles by diol-diamine coupling, a process facilitated by a (pyridyl)phosphine-ligated ruthenium(II) catalyst, demonstrating a novel method for synthesizing these compounds, including drugs like cyclizine (Nalikezhathu, Tam, Cherepakhin, Do, & Williams, 2023).

Mechanism of Action

Target of Action

The primary target of the compound “1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is currently unknown

Mode of Action

It is known that sulfonyl compounds often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .

Biochemical Pathways

Sulfonyl compounds are often involved in oxidation reactions . They can act as electrophiles, accepting electrons from other molecules, which can lead to changes in various biochemical pathways.

Result of Action

Sulfonyl compounds often have a wide range of biological activities, including antibacterial, antifungal, and antioxidant effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2S/c16-14-7-1-2-8-15(14)21(19,20)18-10-4-9-17(11-12-18)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBVWUSOHSUWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid](/img/structure/B2453940.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B2453943.png)

![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2453952.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2453955.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)

![3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile](/img/structure/B2453959.png)